Diethyl (1,1,2-trifluoro-2-oxoethyl)phosphonate
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Overview
Description
Diethyl (1,1,2-trifluoro-2-oxoethyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group bonded to a trifluoromethyl ketone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl (1,1,2-trifluoro-2-oxoethyl)phosphonate typically involves the reaction of diethyl phosphite with a trifluoromethyl ketone under controlled conditions. One common method includes the use of a base such as sodium hydride to deprotonate the diethyl phosphite, followed by the addition of the trifluoromethyl ketone to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety in handling the reagents and products.
Chemical Reactions Analysis
Types of Reactions
Diethyl (1,1,2-trifluoro-2-oxoethyl)phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phosphonate group can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while reduction could produce phosphonates with hydroxyl groups.
Scientific Research Applications
Diethyl (1,1,2-trifluoro-2-oxoethyl)phosphonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Diethyl (1,1,2-trifluoro-2-oxoethyl)phosphonate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and specificity, while the phosphonate group can participate in covalent bonding with target molecules. Pathways involved may include inhibition of enzyme activity or modulation of signal transduction processes .
Comparison with Similar Compounds
Similar Compounds
- Diethyl (2,2,2-trifluoro-1-hydroxyethyl)phosphonate
- Diethyl (2-oxo-2-phenylethyl)phosphonate
- Diethyl 4-fluorobenzylphosphonate
Uniqueness
Diethyl (1,1,2-trifluoro-2-oxoethyl)phosphonate is unique due to the specific positioning of the trifluoromethyl group adjacent to the ketone and phosphonate groups. This structural arrangement imparts distinct reactivity and properties compared to other similar compounds .
Properties
CAS No. |
113161-61-8 |
---|---|
Molecular Formula |
C6H10F3O4P |
Molecular Weight |
234.11 g/mol |
IUPAC Name |
2-diethoxyphosphoryl-2,2-difluoroacetyl fluoride |
InChI |
InChI=1S/C6H10F3O4P/c1-3-12-14(11,13-4-2)6(8,9)5(7)10/h3-4H2,1-2H3 |
InChI Key |
DAXAIAQZQZBQQM-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(C(=O)F)(F)F)OCC |
Origin of Product |
United States |
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